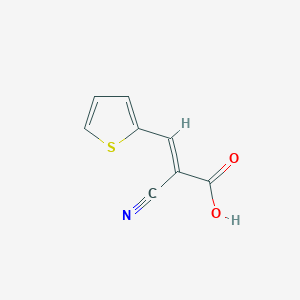

2-Cyano-3-(2-thienyl)acrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Cyano-3-(2-thienyl)acrylic acid, also known as 2-Cyano-3-thiopheneacrylic acid, is an organic compound that is used in a variety of scientific applications. It is a highly reactive compound and its reactivity is due to the presence of two nitrile groups that are connected to a thiophene ring. This compound is a versatile compound that is used in many different scientific research applications, including in vivo and in vitro studies. In addition, it can be used in the synthesis of various compounds, such as drugs and polymers.

Scientific Research Applications

Optoelectronic Properties

2-Cyano-3-(2-thienyl)acrylic acid has been studied for its optoelectronic properties. It's one of the crucial dyes used in Dye-Sensitized Solar Cells (DSSC). Investigations using methods like RHF and DFT revealed insights into its structural, optoelectronic, and thermodynamic properties. This compound exhibits significant potential as a nonlinear optical material due to its high dipole moment, polarizability, and hyperpolarizability (Fonkem et al., 2019).

Solar Cell Applications

The compound has applications in solar cell technology. Organic sensitizers for solar cells, including this compound derivatives, have been engineered to enhance incident photon to current conversion efficiency. This improvement in photovoltaic performance is crucial for the development of efficient solar energy conversion systems (Kim et al., 2006).

MALDI Matrix for Analyte Analysis

A synthesized form of this compound, known as CTA, has been developed as a new MALDI matrix. It is effective for analyzing a broad spectrum of compounds such as lipids, peptides, proteins, and more. CTA has shown to produce high signal-to-noise ratios and spectral resolutions, indicating its usefulness in various analytical applications (Yerra et al., 2020).

Study in Organic Dyes for Dye-Sensitized Solar Cells

Another study focused on organic dyes containing this compound for dye-sensitized solar cells. These compounds were investigated for their efficiency in converting solar energy into electrical energy, highlighting their potential in renewable energy technologies (Qin et al., 2007).

Synthesis and Corrosion Inhibition

Research also explored the synthesis of acrylamide derivatives of this compound for use as corrosion inhibitors. This study demonstrates the compound's utility in protecting metals against corrosion, further diversifying its applications (Abu-Rayyan et al., 2022).

Conformational and Electronic Properties

The conformational and electronic properties of 2-Cyano-3-(thiophen-2-yl)acrylic Acid in sensitizers for dye-sensitized solar cells have been theoretically examined. This study provides insights into how molecular structure affects the efficiency of solar cells, which is vital for designing more effective solar cell materials (Balanay et al., 2009).

Mechanism of Action

Target of Action

It has been used in the synthesis of novel benzothiazepinones as glycogen synthase kinase-3β inhibitors , suggesting that it may interact with these targets.

Mode of Action

Given its use in the synthesis of glycogen synthase kinase-3β inhibitors , it can be inferred that it may inhibit this enzyme, thereby affecting the phosphorylation of glycogen synthase.

properties

IUPAC Name |

(E)-2-cyano-3-thiophen-2-ylprop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H,10,11)/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGBYAQGBVHMDD-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C(C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C(\C#N)/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2499773.png)

![2-[(1-benzylpiperidin-4-yl)amino]-N-(4-chlorophenyl)acetamide](/img/structure/B2499777.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide](/img/structure/B2499782.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2499789.png)

![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2499793.png)

![1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2499794.png)

![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline](/img/structure/B2499795.png)